molecular formula C21H20N4O5S B2915396 Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate CAS No. 1251604-71-3

Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate

Cat. No. B2915396
CAS RN: 1251604-71-3
M. Wt: 440.47
InChI Key: RNRPRNCHBVRIOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have employed strategies such as aromatic nucleophilic substitution and isosteric modifications to create novel derivatives. For instance, the introduction of a triazole-2-thiol moiety has been crucial in the synthesis of related compounds . Additionally, the presence of piperazine or piperidine subunits has been explored to enhance antimicrobial properties .


Molecular Structure Analysis

The molecular formula of Methyl 5-({(4-methylphenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate indicates its composition. Further analysis of its 2D and 3D structures reveals the arrangement of atoms and functional groups. For instance, the presence of the triazole ring system and the sulfonyl group contributes to its pharmacophoric properties .


Chemical Reactions Analysis

The compound’s reactivity and potential reactions are essential considerations. Researchers have investigated its behavior under various conditions, including nucleophilic substitutions and other transformations. These reactions provide insights into its stability and potential applications .

Scientific Research Applications

Synthesis and Antimicrobial Activities

1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds to possess good or moderate activities against test microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).

Surface Activity and Antibacterial Properties

El-Sayed (2006) explored the synthesis of 1,2,4-triazole derivatives and their dual functionality as antimicrobial agents and surface active agents. This dual functionality enhances the applicability of these compounds in various fields such as pharmaceuticals and materials science (El-Sayed, R., 2006).

Advanced Material Synthesis

The versatility of 1,2,4-triazole derivatives extends into the synthesis of advanced materials. Dawood (2004) described the synthesis of indolizines, triazolo[4,3-a]pyridines, benzimidazo[1,2-d]oxadiazoles, and pyrazolo[1,5-c]triazoles via nitrogen and sulfur ylides, highlighting the potential of these compounds in the development of new materials and chemicals with specialized properties (Dawood, K., 2004).

Drug Delivery Systems

Another innovative application is in the field of drug delivery. Mattsson et al. (2010) investigated the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage, demonstrating the potential of heterocyclic compounds in enhancing the solubility and delivery efficiency of hydrophobic drugs (Mattsson, J., Zava, O., Renfrew, A., Sei, Y., Yamaguchi, K., Dyson, P., & Therrien, B., 2010).

properties

IUPAC Name

methyl 5-[[4-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]anilino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-14-4-6-16(7-5-14)25(12-17-8-10-19(30-17)21(26)29-3)31(27,28)18-9-11-20-23-22-15(2)24(20)13-18/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRPRNCHBVRIOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=C(O2)C(=O)OC)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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